Thymidine 5'-triphosphate sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

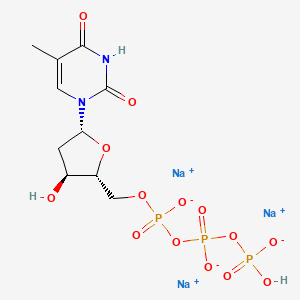

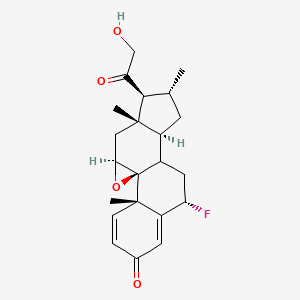

DTTP is a thymidine phosphate having a triphosphate group at the 5'-position. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a pyrimidine 2'-deoxyribonucleoside 5'-triphosphate and a thymidine phosphate. It is a conjugate acid of a dTTP(3-).

Thymidine 5'-triphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Thymidine-5'-triphosphate is a natural product found in Homo sapiens and Bos taurus with data available.

dTTP is a metabolite found in or produced by Saccharomyces cerevisiae.

Wissenschaftliche Forschungsanwendungen

Enzyme Activity Assays : Thymidine 5'-triphosphate is used in enzyme assays for activities like thymidine kinase and thymidylate kinase. A method was developed using capillary electrophoresis for the simultaneous determination of thymidylate (TMP) and thymidine 5'-diphosphate (TDP) without using radioactive-labeled substrates (Tzeng & Hung, 2005).

Chemical Synthesis : Thymidine 5'-triphosphate is synthesized for research purposes, with methods developed for the efficient synthesis of 2′-deoxynucleoside-5′-O‐triphosphates (dNTPs), including thymidine‐5′‐O‐triphosphate (TTP), from corresponding nucleosides (Kore et al., 2012).

DNA Synthesis Studies : Research has used Thymidine 5'-triphosphate to study DNA synthesis in various cells, such as mouse thymocytes, showing its utility in understanding DNA replication and synthesis (Banfalvi et al., 1984).

Mitochondrial DNA Research : Studies have explored the incorporation of Thymidine 5'-triphosphate into mitochondrial DNA, highlighting its significance in mitochondrial research (Parsons & Simpson, 1967).

Cancer Research : Thymidine 5'-triphosphate's role in thymidylate synthase activity has been investigated for potential applications in cancer chemotherapy, as this pathway is crucial for DNA replication in cancer cells (Chu et al., 2003).

HIV Research : Thymidine 5'-triphosphate analogs have been studied for their inhibitory effects on HIV-1 reverse transcriptase, contributing to the development of anti-HIV drugs (Ma et al., 1992).

Wirkmechanismus

Target of Action

Thymidine 5’-triphosphate sodium salt, also known as dTTP, primarily targets several enzymes involved in DNA synthesis and metabolism . These include Thymidine kinase, Anaerobic ribonucleoside-triphosphate reductase, Thymidylate kinase, Glucose-1-phosphate thymidylyltransferase, and DNA primase/helicase . These enzymes play crucial roles in DNA replication, repair, and cell proliferation .

Mode of Action

dTTP interacts with its targets by serving as a substrate for these enzymes . For instance, it is used by DNA polymerases during DNA synthesis, where it pairs with adenine in the DNA strand being synthesized . It also acts as an allosteric regulator of other nucleotides’ metabolism .

Biochemical Pathways

dTTP is involved in the DNA synthesis pathway, where it is incorporated into the growing DNA strand during replication . It is also part of the nucleotide metabolism, where it can regulate the metabolism of other nucleotides .

Result of Action

The primary result of dTTP’s action is the successful synthesis of DNA, which is essential for cell replication and survival . By serving as a building block for DNA, it enables the genetic information to be accurately copied and passed on to the next generation of cells .

Action Environment

The action of dTTP is influenced by various environmental factors. For instance, the pH and ionic conditions of the cellular environment can impact the efficiency of dTTP incorporation into DNA . Additionally, the presence of other nucleotides and the overall state of the cell (such as whether it is in the replication phase or not) can also influence the utilization of dTTP .

Safety and Hazards

Zukünftige Richtungen

Thymidine 5’-triphosphate sodium salt solution has been used as a standard to quantify each dNTP from cellular lysates by the liquid chromatography-mass spectrometry (LC-MS/MS) method . It has also been used as a component of the dNTP mix for labeling of ribosomal 18s rDNA probe and telomeric (TTAGG) n probe .

Biochemische Analyse

Biochemical Properties

Thymidine 5’-triphosphate sodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it serves as a substrate for thymidine-triphosphatase(s) (EC 3.6.1.39) and other Thymidine 5’-triphosphate hydrolyzing activities .

Cellular Effects

Thymidine 5’-triphosphate sodium salt has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to study protein-metabolite interactions in the central metabolism of Escherichia coli .

Molecular Mechanism

At the molecular level, Thymidine 5’-triphosphate sodium salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a building block of DNA and acts as an allosteric regulator of other nucleotides’ metabolism .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Thymidine 5'-triphosphate sodium salt can be achieved by chemical synthesis using a series of reactions.", "Starting Materials": [ "Thymidine", "Triphosphoric acid", "Sodium hydroxide", "Methanol", "Acetone" ], "Reaction": [ "Thymidine is first converted to Thymidine 5'-monophosphate by reacting it with Triphosphoric acid in the presence of Sodium hydroxide.", "The resulting Thymidine 5'-monophosphate is then phosphorylated twice using Triphosphoric acid in the presence of Sodium hydroxide to yield Thymidine 5'-diphosphate.", "Thymidine 5'-diphosphate is further phosphorylated using Triphosphoric acid in the presence of Sodium hydroxide to yield Thymidine 5'-triphosphate.", "The Thymidine 5'-triphosphate is then converted to its sodium salt form by reacting it with Sodium hydroxide in Methanol and Acetone." ] } | |

CAS-Nummer |

18423-43-3 |

Molekularformel |

C10H17N2Na3O14P3 |

Molekulargewicht |

551.14 g/mol |

IUPAC-Name |

trisodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H17N2O14P3.3Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;/t6-,7+,8+;;;/m0.../s1 |

InChI-Schlüssel |

KAGDVGHPCCXAPY-SPSULGLQSA-N |

Isomerische SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na].[Na].[Na] |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na].[Na].[Na] |

Physikalische Beschreibung |

Odorless solid; [GE Healthcare MSDS] Solid |

Verwandte CAS-Nummern |

27821-54-1 (tri-hydrochloride salt) |

Synonyme |

Thymidine 5’-(Tetrahydrogen Triphosphate) Sodium Salt; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![URIDINE 5/'-DIPHOSPHO-N-ACETYLGLUCOSAMINE-[GLUCOSAMINE-6-3H(N)]](/img/no-structure.png)

![sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1146597.png)

![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6](/img/structure/B1146599.png)